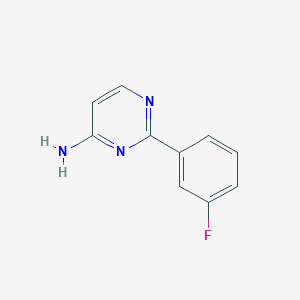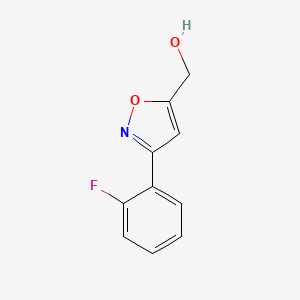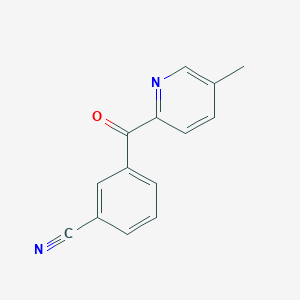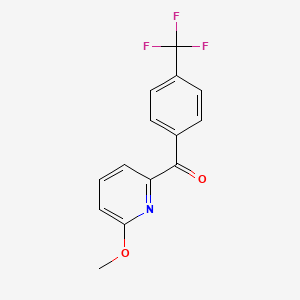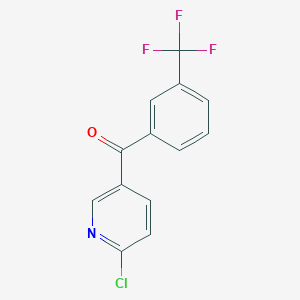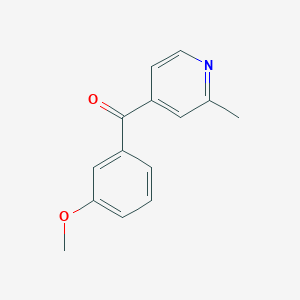
4-amino-2-(trifluorometil)benzoato de metilo
Descripción general
Descripción
Methyl 4-amino-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-2-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
4-amino-2-(trifluorometil)benzoato de metilo: se utiliza en el desarrollo de nuevos compuestos farmacéuticos. Su grupo trifluorometil es particularmente significativo en la química medicinal debido a su capacidad para mejorar la actividad biológica y la estabilidad metabólica de posibles candidatos a fármacos .
Síntesis Orgánica
Este compuesto sirve como un bloque de construcción en la síntesis orgánica, especialmente en la construcción de moléculas complejas. Puede sufrir diversas reacciones químicas, incluyendo aminación y esterificación, que son cruciales en la síntesis de diversos compuestos orgánicos .
Ciencia de Materiales
En la ciencia de materiales, This compound se explora para crear nuevos materiales con propiedades únicas, como una mayor resistencia a la degradación y una mejor estabilidad térmica .
Investigación Agroquímica
Los derivados del compuesto se investigan por su posible uso en agroquímicos. El grupo trifluorometil puede contribuir al desarrollo de herbicidas y pesticidas con mayor eficacia y selectividad .
Química del Flúor
Como compuesto fluorado, es significativo en el campo de la química del flúor, donde se utiliza para estudiar los efectos de la fluoración en las propiedades físicas y químicas de las moléculas .
Química Analítica
This compound: se puede utilizar como un compuesto estándar o de referencia en métodos analíticos, como la cromatografía, para cuantificar la presencia de compuestos similares en varias muestras .
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The ADME properties of “Methyl 4-amino-2-(trifluoromethyl)benzoate” are currently unknown.
Análisis Bioquímico
Biochemical Properties
Methyl 4-amino-2-(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and esterases, which catalyze the hydrolysis of ester bonds in the compound. These interactions are crucial for the compound’s biochemical activity and its role in metabolic pathways .
Cellular Effects
Methyl 4-amino-2-(trifluoromethyl)benzoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Methyl 4-amino-2-(trifluoromethyl)benzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. It also interacts with DNA and RNA, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-amino-2-(trifluoromethyl)benzoate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity and cellular effects .
Dosage Effects in Animal Models
The effects of Methyl 4-amino-2-(trifluoromethyl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
Methyl 4-amino-2-(trifluoromethyl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its conversion into different metabolites. These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The compound’s role in these pathways is crucial for its biochemical activity and cellular effects .
Transport and Distribution
The transport and distribution of Methyl 4-amino-2-(trifluoromethyl)benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s transport and distribution are essential for its biochemical activity and cellular effects .
Subcellular Localization
Methyl 4-amino-2-(trifluoromethyl)benzoate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its biochemical activity and its role in cellular processes .
Propiedades
IUPAC Name |
methyl 4-amino-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKSDFYHAQYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
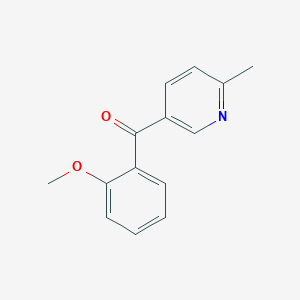
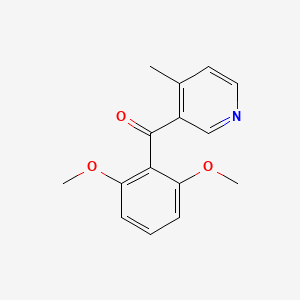
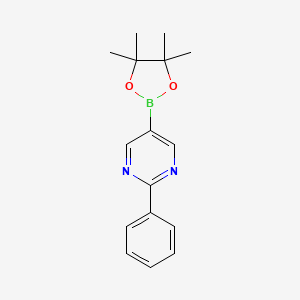

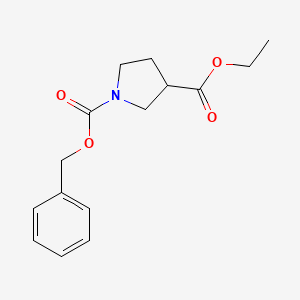
![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)


